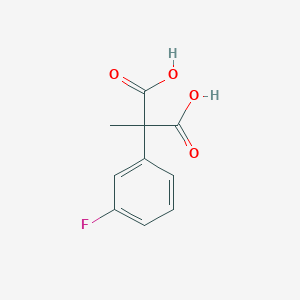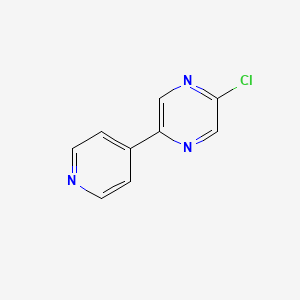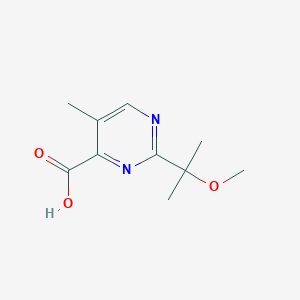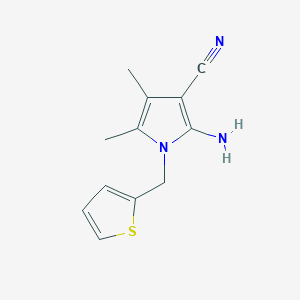
2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile is an organic compound that features a pyrrole ring substituted with amino, methyl, and thiophen-2-ylmethyl groups, as well as a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis or a Knorr pyrrole synthesis.
Introduction of the thiophen-2-ylmethyl group: This step might involve a Friedel-Crafts alkylation reaction.
Amino and nitrile group introduction: These functional groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines.
Substitution: Products may include various substituted pyrroles.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, such compounds might be used in the development of new materials, including polymers and electronic materials.
作用機序
The mechanism of action of 2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the thiophen-2-ylmethyl group.
2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile: Lacks the methyl groups.
4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile: Lacks the amino group.
Uniqueness
The presence of both the thiophen-2-ylmethyl group and the amino group in 2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carbonitrile may confer unique chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C12H13N3S |
|---|---|
分子量 |
231.32 g/mol |
IUPAC名 |
2-amino-4,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H13N3S/c1-8-9(2)15(12(14)11(8)6-13)7-10-4-3-5-16-10/h3-5H,7,14H2,1-2H3 |
InChIキー |
WSAFWGURKLPHDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=C1C#N)N)CC2=CC=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


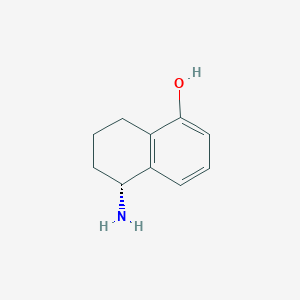




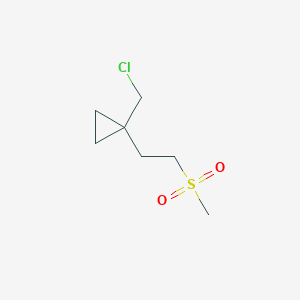
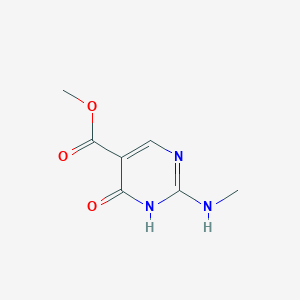
![[1-(Bromomethyl)cyclopropyl]cyclohexane](/img/structure/B13168663.png)

![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate](/img/structure/B13168674.png)
